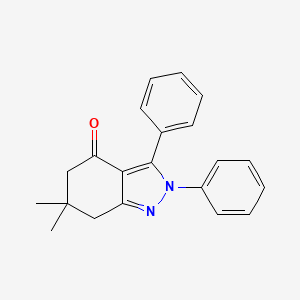

![molecular formula C20H30N2O5S2 B7837361 1-{(3S,4R)-4-[(4-tert-butylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperidine-4-carboxamide](/img/structure/B7837361.png)

1-{(3S,4R)-4-[(4-tert-butylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-{(3S,4R)-4-[(4-tert-butylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperidine-4-carboxamide is an intriguing compound that has garnered attention due to its complex structure and potential applications. This compound comprises a tetrahydrothiophene ring, piperidine moiety, and a sulfonyl-substituted tert-butylphenyl group. Its unique architecture and functionality make it a subject of interest for various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-{(3S,4R)-4-[(4-tert-butylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperidine-4-carboxamide typically involves multi-step procedures:

Formation of the tetrahydrothiophene ring: : This is achieved through a cyclization reaction, where sulfur-containing precursors undergo intramolecular nucleophilic substitution.

Introduction of the sulfonyl group: : The sulfonylation involves the reaction of the formed tetrahydrothiophene ring with sulfonyl chlorides in the presence of a base like pyridine.

Piperidine incorporation: : The piperidine ring is introduced through a substitution reaction with suitable piperidine derivatives.

Carboxamide formation: : The final step typically involves forming the carboxamide group through a reaction with amine precursors.

Industrial Production Methods: For industrial-scale production, continuous flow reactors are employed to ensure optimal reaction conditions and yield. Catalysts and optimized temperatures play a crucial role in maximizing the efficiency of each reaction step. Solvent recycling and green chemistry principles are increasingly used to reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes: 1-{(3S,4R)-4-[(4-tert-butylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperidine-4-carboxamide undergoes various reactions:

Oxidation: : Often catalyzed by agents like potassium permanganate or hydrogen peroxide.

Reduction: : Performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: : Halogenation and nitration reactions can be facilitated using respective reagents like bromine or nitric acid.

Oxidation: : Potassium permanganate in aqueous medium.

Reduction: : Lithium aluminum hydride in dry ether.

Substitution: : Bromine in carbon tetrachloride for halogenation; nitric acid in sulfuric acid for nitration.

Oxidation: : Produces oxidized derivatives with increased functional groups.

Reduction: : Yields reduced analogs with modified redox states.

Substitution: : Results in halogenated or nitrated compounds.

Aplicaciones Científicas De Investigación

1-{(3S,4R)-4-[(4-tert-butylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperidine-4-carboxamide finds applications in:

Chemistry: : Used as a starting material for synthesizing complex molecules.

Biology: : Investigated for its potential biological activity, including enzyme inhibition.

Medicine: : Explored for therapeutic effects in treating certain diseases.

Industry: : Utilized in the manufacture of fine chemicals and advanced materials.

Mecanismo De Acción

The compound exerts its effects through multiple mechanisms:

Enzyme Inhibition: : Binds to active sites of specific enzymes, blocking their activity.

Pathway Modulation: : Interferes with biological pathways, altering cellular functions.

Receptor Interaction: : Acts on specific receptors, initiating or inhibiting signal transduction.

Comparación Con Compuestos Similares

Compared to other compounds with similar structural motifs, 1-{(3S,4R)-4-[(4-tert-butylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperidine-4-carboxamide stands out due to its unique combination of functional groups and stereochemistry.

List of Similar Compounds:1-{(3S,4R)-4-[(4-methylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperidine-4-carboxamide

1-{(3S,4R)-4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperidine-4-carboxamide

1-{(3S,4R)-4-[(4-isopropylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperidine-4-carboxamide

Exploring this compound further opens new avenues in research and potential applications across various fields. Intrigued by its possibilities? Feel free to dive deeper into each aspect!

Propiedades

IUPAC Name |

1-[(3S,4R)-4-(4-tert-butylphenyl)sulfonyl-1,1-dioxothiolan-3-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5S2/c1-20(2,3)15-4-6-16(7-5-15)29(26,27)18-13-28(24,25)12-17(18)22-10-8-14(9-11-22)19(21)23/h4-7,14,17-18H,8-13H2,1-3H3,(H2,21,23)/t17-,18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDSCFGZVDLYGF-ROUUACIJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2N3CCC(CC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2N3CCC(CC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B7837290.png)

![N-(3-fluoro-4-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7837295.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7837301.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7837306.png)

![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B7837309.png)

![N-(3,4-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7837315.png)

![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B7837323.png)

![(3S,4R)-4-[(4-ethylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B7837327.png)

![(3S,4R)-4-[(4-ethylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B7837332.png)

![(3S,4R)-4-[(4-ethylphenyl)sulfonyl]-N-[2-(1H-indol-3-yl)ethyl]tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B7837334.png)

![(3S,4R)-4-[(4-ethylphenyl)sulfonyl]-N-(3-phenylpropyl)tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B7837342.png)

![(3S,4R)-N-[2-(2,5-dimethoxyphenyl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B7837350.png)

![7-(furan-2-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7837371.png)